molecular formula C13H17ClN2O2 B3284769 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride CAS No. 79098-79-6

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Cat. No.: B3284769
CAS No.: 79098-79-6
M. Wt: 268.74 g/mol
InChI Key: OURRXPKGZPCUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in their structure, which often exhibit significant biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate benzene derivatives. The process may include:

  • Nitration: The benzene ring is nitrated to introduce a nitro group.

  • Reduction: The nitro group is reduced to an amine.

  • Cyclization: The amine undergoes cyclization with a suitable carbonyl compound to form the benzoxazine ring.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves continuous monitoring of temperature, pressure, and pH to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the benzene ring or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • Benzoxazine derivatives: Other benzoxazine compounds with different substituents and functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring with various modifications.

  • Indole derivatives: Compounds with the indole nucleus, which share some structural similarities.

Uniqueness: 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride stands out due to its specific combination of the benzoxazine ring and the piperidine moiety

Properties

IUPAC Name

3-piperidin-4-yl-4H-1,3-benzoxazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13;/h1-4,11,14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRXPKGZPCUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3OC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In this reference example, 16.0 g of 1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine and 4.0 g of 10% palladium carbon are added to a mixture of 150 ml of water, 50 ml of 1 N hydrochloric acid and 300 ml of methanol. While the resultant mixture is stirred, hydrogen gas is passed therethrough overnight. Then, the reaction mixture is filtered and the filtrate is concentrated. The white crystals as a residue are mixed with methanol and separated by filtration to obtain 11.4 g of the desired product.
Name
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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